3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one
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Overview
Description
3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom, an isopropyl group, a methyl group, and a phenyl group attached to the pyrazolo[1,5-A]pyrimidine core. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromo-5-phenylpyrazole with isopropylamine, followed by cyclization with 4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.
Thioglycoside Derivatives: Compounds with a thioglycoside moiety attached to the pyrazolo[1,5-A]pyrimidine scaffold.
Uniqueness
3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one is unique due to the specific combination of substituents on the pyrazolo[1,5-A]pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H16BrN3O |
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Molecular Weight |
346.22 g/mol |
IUPAC Name |
3-bromo-4-methyl-5-phenyl-6-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H16BrN3O/c1-10(2)13-14(11-7-5-4-6-8-11)19(3)15-12(17)9-18-20(15)16(13)21/h4-10H,1-3H3 |
InChI Key |
CLRCETXIPIZRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C2=C(C=NN2C1=O)Br)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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